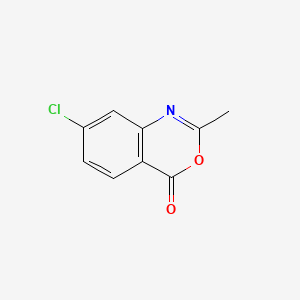

7-chloro-2-methyl-3,1-benzoxazin-4-one

Description

Properties

IUPAC Name |

7-chloro-2-methyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-5-11-8-4-6(10)2-3-7(8)9(12)13-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQIQAQXHDSJFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)Cl)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90221060 | |

| Record name | 4H-3,1-Benzoxazin-4-one, 7-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708-73-6 | |

| Record name | 7-Chloro-2-methyl-3,1-benzoxazin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=708-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-3,1-Benzoxazin-4-one, 7-chloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-3,1-Benzoxazin-4-one, 7-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pharmacodynamics of Benzoxazin-4-ones: A Guide to Alternate Substrate Inhibition

Topic: Mechanism of Action of Benzoxazin-4-ones as Serine Protease Inhibitors Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Benzoxazin-4-ones (specifically 4H-3,1-benzoxazin-4-ones) represent a privileged scaffold in medicinal chemistry, functioning as alternate substrate inhibitors of serine proteases.[1][2][3][4] Unlike standard competitive inhibitors that merely occupy the active site, benzoxazinones hijack the enzyme's catalytic machinery to form a transiently stable covalent complex. This guide dissects the kinetic and structural basis of this inhibition, providing a roadmap for designing potent inhibitors against targets like Human Leukocyte Elastase (HLE), Cathepsin G, and C1r.

Structural Basis & Pharmacophore

The core efficacy of the benzoxazin-4-one scaffold lies in its ability to mimic the natural peptide substrate while embedding a "latent" trap.

-

The Warhead (C4 Carbonyl): The carbonyl carbon at position 4 is highly electrophilic, primed for nucleophilic attack by the catalytic serine hydroxyl.

-

The Specificity Element (R2 Substituent): Substituents at the 2-position (alkyl, aryl, or amino groups) dictate specificity by interacting with the S1 specificity pocket of the protease.

-

The Stability Modulator (R5 Substituent): Substituents at position 5 (e.g., methyl, ethyl) are critical for kinetic stability. They sterically hinder the approach of the hydrolytic water molecule, effectively "locking" the enzyme in the acylated state.

Mechanism of Action: The Acyl-Enzyme Trap

The inhibition mechanism is defined by the formation of a covalent acyl-enzyme intermediate . This is not a "suicide" mechanism in the strictest sense (where a reactive species alkylates a non-catalytic residue), but rather an interrupted catalytic cycle .

The Kinetic Pathway

-

Michaelis Complex (

): The benzoxazinone binds non-covalently to the active site, guided by interactions at the S1 pocket. -

Acylation (

): The catalytic serine (Ser-195 in chymotrypsin numbering) attacks the C4 carbonyl. The oxazinone ring opens, releasing the internal ring strain. -

Acyl-Enzyme Formation (

): The enzyme is now covalently tethered to the inhibitor via an ester linkage. The "leaving group" is the anthranilate portion, which remains bound in the S' subsites. -

Deacylation Blockade (

): In a normal substrate, water would rapidly hydrolyze this ester. However, in optimized benzoxazinones, the bulky R5 substituent or electronic deactivation prevents water from attacking the acyl-enzyme ester bond. The enzyme is trapped.

Visualizing the Pathway

Figure 1: The catalytic cycle of benzoxazinone inhibition.[5] The critical step is the formation of the stable Acyl-Enzyme intermediate (Green), where the enzyme is sequestered from its natural substrate.

Kinetic Characterization

To validate a benzoxazinone as an inhibitor, one must determine if it follows slow-binding kinetics typical of acyl-enzyme formation.

Key Parameters

- (Acylation Rate): How fast the inhibitor reacts with the enzyme.

-

(Deacylation Rate): The rate of enzyme recovery.[6] For a good inhibitor, this should be near zero (

- (Inhibition Constant): The dissociation constant of the initial non-covalent complex.

-

Partition Ratio (

): The number of turnover events before the enzyme is inactivated. For benzoxazinones,

Experimental Workflow: Progress Curve Analysis

Standard IC50 assays are insufficient because they depend on incubation time. You must use continuous assays to observe the onset of inhibition.

Figure 2: Workflow for determining kinetic constants (

Detailed Experimental Protocols

Protocol A: Determination of

and

via Fluorogenic Assay

-

Reagents:

-

Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100 (prevents aggregation).

-

Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (for HLE) or Suc-Ala-Ala-Pro-Phe-AMC (for Chymotrypsin).

-

Enzyme: Human Leukocyte Elastase (10-50 nM final).

-

-

Procedure:

-

Pre-incubation: Incubate Enzyme and Benzoxazinone at various concentrations (

to -

Dilution: Dilute an aliquot into a solution containing a high concentration of substrate (

). -

Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm).

-

Analysis: The residual enzymatic activity (

) decays exponentially with pre-incubation time.-

Plot

vs. time to get -

Plot

vs.

-

-

Protocol B: Mass Spectrometry Confirmation of Acyl-Enzyme

To prove the covalent mechanism, you must observe the mass shift.

-

Incubation: Mix Enzyme (10

M) + Inhibitor (50 -

Timepoint: Incubate for 30 minutes at 25°C.

-

Quench: Add 0.1% Formic Acid.

-

Analysis: Inject onto LC-MS (Q-TOF or Orbitrap).

-

Validation: Look for a mass shift corresponding to the Enzyme + Inhibitor MW .

-

Note: Unlike standard acylation where a leaving group is lost, the benzoxazinone ring opens but the entire molecule remains attached initially. The mass shift = MW of Benzoxazinone.

-

Deacylation Check: If the mass shift disappears over hours, the inhibitor is slowly hydrolyzing.

-

Structure-Activity Relationship (SAR) Summary

The following table summarizes how structural modifications affect the inhibitor's efficacy.

| Structural Zone | Modification | Effect on Mechanism |

| Position 2 (R2) | Electron-withdrawing (e.g., | Increases Acylation ( |

| Position 2 (R2) | Alkyl/Aryl groups | Specificity: Matches the S1 pocket of the target protease. |

| Position 5 (R5) | Small Alkyl (Methyl, Ethyl) | Decreases Deacylation ( |

| Position 6/7 | Electron-donating | Stabilizes Ring: Prevents non-specific hydrolysis before binding. |

| Position 4 (C=O) | Thione (C=S) replacement | Reduces Potency: Generally less reactive toward Ser-OH than carbonyl. |

References

-

Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. [5]

- Source: Spencer, R. W., et al. (1986).

- Significance: Establishes the core SAR for acyl-enzyme stability.

-

Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones.

-

Tagged Benzoxazin-4-Ones as Novel Activity-Based Probes for Serine Proteases. [8][9]

- Source: Haedke, U., et al. (2021). ChemBioChem.

- Significance: Demonstrates modern applic

-

Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase.

- Source: Krantz, A., et al. (1990). Journal of Medicinal Chemistry.

- Significance: Comprehensive analysis of hydrophobicity and electronic effects on .

-

Inhibition of elastase and other serine proteases by heterocyclic acyl

- Source: Zimmerman, M., et al. (1980). Journal of Biological Chemistry.

- Significance: Early foundational work on heterocyclic acyl

Sources

- 1. uomosul.edu.iq [uomosul.edu.iq]

- 2. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Tagged Benzoxazin-4-Ones as Novel Activity-Based Probes for Serine Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

therapeutic potential of 7-chloro-2-methyl-3,1-benzoxazin-4-one derivatives

The 3,1-benzoxazin-4-one scaffold is widely recognized as a privileged heterocyclic pharmacophore in medicinal chemistry. Among its derivatives, 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one occupies a highly strategic position. It functions through a dual modality: acting directly as a potent inhibitor of pro-inflammatory serine proteases, and serving as a highly reactive synthetic intermediate for the generation of bioactive quinazolin-4(3H)-one derivatives.

This technical guide provides an in-depth analysis of the mechanistic pharmacology, synthetic pathways, and self-validating experimental protocols required to leverage this compound in drug development.

Direct Pharmacological Modality: Serine Protease Inhibition

Cathepsin G (CatG) and Human Neutrophil Elastase (HNE) are cationic serine proteases heavily implicated in inflammatory pathologies, including rheumatoid arthritis, ischemic reperfusion injury, and acute respiratory distress syndrome. Substituted 4H-3,1-benzoxazin-4-one derivatives have been identified as highly selective, sub-micromolar inhibitors of CatG[1].

Mechanistic Causality: The inhibition mechanism relies on the structural mimicry of the benzoxazinone ring to the natural peptide substrates of serine proteases. The inhibition proceeds via a "suicide" or mechanism-based pathway. The active site Ser195 of the protease executes a nucleophilic attack on the highly electrophilic carbonyl carbon (C4) of the benzoxazinone ring. This attack forces the cleavage of the oxazine ring, resulting in the formation of a highly stable acyl-enzyme intermediate. Because the subsequent deacylation step is sterically hindered and thermodynamically unfavorable, the enzyme remains irreversibly (or pseudo-irreversibly) inhibited, effectively neutralizing its pro-inflammatory activity.

Mechanism of CatG inhibition via nucleophilic attack and acyl-enzyme complex formation.

Synthetic Utility: Pathway to Quinazolinone Therapeutics

Beyond its direct biological activity, 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one is a critical synthetic precursor. The presence of the electron-withdrawing chlorine atom at the 7-position significantly enhances the electrophilicity of the oxazine carbonyl. This makes the ring highly susceptible to nucleophilic attack by primary amines.

When reacted with heterocyclic amines—such as 2-amino-1,3,4-thiadiazole—the oxazine ring opens and subsequently recyclizes to form 2[2]. These downstream compounds exhibit profound diuretic and antimalarial properties, making the benzoxazinone core an invaluable stepping stone for library generation.

Synthetic workflow from anthranilic acid to bioactive quinazolin-4(3H)-one derivatives.

Quantitative Data Summaries

To contextualize the therapeutic potential, the following tables summarize the quantitative efficacy of the benzoxazinone derivatives and their synthesized quinazolinone counterparts.

Table 1: Protease Inhibition Profile of Substituted Benzoxazin-4-one Derivatives

| Compound | Target Enzyme | IC50 (μM) | Selectivity Profile |

|---|---|---|---|

| Inhibitor 2 (Furan-substituted derivative) | Cathepsin G (CatG) | 0.84 ± 0.11 | High (over Thrombin, FXIa, FXIIa) |

| Inhibitor 5 (Alkyl-substituted derivative) | Cathepsin G (CatG) | 5.50 ± 0.30 | Moderate |

| Benzoxazinone Core | Human Neutrophil Elastase | ~2.50 | Moderate |

Table 2: Diuretic Activity of Quinazolinone Derivatives Synthesized from 7-Chloro-2-methyl-3,1-benzoxazin-4-one (Note: Data represents in vivo rat models over a 24-hour period)

| Compound | Substituted Moiety at Position 3 | Urine Volume (mL/100g/24h) | Na+ Excretion (mEq/L) |

|---|---|---|---|

| Control (Saline) | N/A | 4.5 | 110 |

| Compound 4 | 3-(2-mercapto-1,3,4-thiadiazol-5-yl) | 8.2 | 145 |

| Compound 7b | 2-[2-(4-chlorophenyl)vinyl]-3-(2-sulfamoyl-1,3,4-thiadiazol-5-yl) | 12.8 | 195 |

Self-Validating Experimental Protocols

Protocol A: Chromogenic Substrate Hydrolysis Assay for CatG Inhibition

This protocol is designed to quantitatively measure the IC50 of benzoxazinone derivatives against CatG.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 20 mM Tris buffer containing 100 mM NaCl, 2.5 mM CaCl₂, 0.1% PEG 8000, and 0.05% Tween 80. Adjust to pH 7.4.

-

Enzyme Addition: Add 88 μL of the prepared buffer to a 96-well microplate. Add 3 μL of human CatG to achieve a final well concentration of 30 nM.

-

Inhibitor Incubation: Add 5 μL of the benzoxazinone derivative (dissolved in DMSO) at varying concentrations. Incubate at 37°C for exactly 5 minutes.

-

Substrate Introduction: Add the highly specific CatG chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA) to initiate the reaction.

-

Kinetic Read: Measure absorbance at 405 nm continuously for 10 minutes using a microplate reader.

Causality & Self-Validation:

-

Buffer Causality: The pH of 7.4 is strictly required to keep the His57 residue of the CatG catalytic triad in its deprotonated, active state.

-

Passivation Causality: CatG is a highly cationic protein. Without 0.1% PEG 8000 and 0.05% Tween 80, the enzyme would electrostatically bind to the negatively charged polystyrene walls of the microplate, artificially reducing the

and yielding false-positive inhibition data. -

Self-Validation System: The protocol mandates a baseline uninhibited control (DMSO only) to establish 100% velocity, and a substrate-blank well to account for spontaneous hydrolysis of the chromogenic substrate. The assay is only considered valid if the Z'-factor between the positive and negative controls exceeds 0.5.

Protocol B: Synthesis of Quinazolin-4(3H)-one Derivatives

This workflow details the conversion of 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one into a diuretic quinazolinone.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 10 mmol of 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one in 30 mL of glacial acetic acid.

-

Amine Addition: Add 10 mmol of the target heterocyclic amine (e.g., 2-amino-5-sulfamoyl-1,3,4-thiadiazole) to the solution.

-

Reflux: Heat the mixture to reflux (approx. 118°C) under a nitrogen atmosphere for 6–8 hours.

-

Precipitation & Purification: Cool the reaction mixture to room temperature and pour it over crushed ice. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol to yield the pure quinazolin-4(3H)-one derivative.

Causality & Self-Validation:

-

Solvent Causality: Glacial acetic acid is utilized because it acts as a bifunctional medium. It protonates the carbonyl oxygen of the benzoxazinone, increasing the electrophilicity of the C4 carbon, while simultaneously acting as a dehydrating agent to drive the thermodynamically favorable condensation and ring-closure.

-

Self-Validation System: The reaction progress is continuously monitored via Thin Layer Chromatography (TLC). The starting benzoxazinone exhibits strong UV fluorescence, whereas the resulting quinazolinone has a distinct

value and an altered fluorescence profile. Final structural validation is achieved via

References

- Aliter, K. F., & Al-Horani, R. A. (2024). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G.

- Maarouf, A. R., Elbendary, E., & Goda, F. E. (2004). Synthesis and evaluation of some novel quinazolinone derivatives as diuretic agents.

Sources

The Electrophilic Reactivity of the Benzoxazinone Lactone Ring: Mechanisms, Tuning, and Serine Protease Inhibition

Executive Summary

The 4H-3,1-benzoxazin-4-one scaffold represents a privileged pharmacophore in the development of serine protease inhibitors. Unlike classical non-covalent competitive inhibitors, benzoxazinones operate via a mechanism-based, time-dependent covalent inhibition driven by the electrophilic reactivity of their fused lactone (oxazinone) ring[1]. This whitepaper provides an in-depth mechanistic analysis of the benzoxazinone lactone ring, exploring how structural modifications tune its electrophilicity, dictate the kinetics of acyl-enzyme intermediate formation, and translate into highly specific therapeutic profiles for targets ranging from human neutrophil elastase to viral proteases.

Structural Basis of Electrophilic Reactivity

The core reactivity of the 4H-3,1-benzoxazin-4-one system stems from the partial polarization of the carbonyl carbon within the oxazinone ring[2]. This carbon acts as a potent electrophile, primed for nucleophilic attack.

When a benzoxazinone enters the active site of a serine protease, the catalytic triad (typically Ser-His-Asp) activates the serine hydroxyl group. The nucleophilic serine attacks the electrophilic lactone carbon, leading to the cleavage of the oxazinone ring[1]. This ring-opening event relieves internal ring strain and results in the formation of a covalent acyl-enzyme intermediate[3].

The lifecycle of this inhibition is defined by two critical kinetic parameters:

-

Acylation Rate (

) : The speed at which the covalent bond forms. -

Deacylation Rate (

) : The rate of ester hydrolysis by a catalytic water molecule, which regenerates the active enzyme and releases the inactive, ring-opened metabolite[1].

Kinetic pathway of serine protease inhibition via benzoxazinone lactone ring-opening.

Rational Tuning of Electrophilicity (Structure-Activity Relationships)

The therapeutic utility of benzoxazinones relies on balancing reactivity. If the lactone is too electrophilic, the compound will rapidly degrade in plasma via non-specific hydrolysis. If it is too stable, it will fail to acylate the target enzyme. This balance is achieved through precise substituent effects:

-

C2 Substituents (Targeting Affinity & Acylation): The introduction of small alkyl or heteroatom-linked groups at the C2 position enhances the acylation rate by optimally positioning the lactone carbonyl in the oxyanion hole[2]. Furthermore, incorporating aromatic or bulky moieties at C2 drives selectivity. For instance, 2-aryl and 2-amino substitutions yield nanomolar affinity (

) against human chymase and cathepsin G by engaging the S1/S2 specificity pockets[4][5]. 2-styryl substituted benzoxazinones have also been shown to successfully target and covalently modify the catalytic Ser201 of rhomboid proteases like GlpG[2]. -

C5 Substituents (Prolonging Inhibition): Alkyl groups at the R5 position sterically hinder the approach of the catalytic water molecule required for hydrolysis. This structural blockade effectively inhibits enzyme-catalyzed deacylation, drastically increasing the half-life of the acyl-enzyme complex[2].

-

C6 Substituents (Electronic Modulation): A 6-methyl substitution has been shown to strongly increase the acylation rate against proteases like cathepsin G and chymotrypsin, likely by altering the electronic distribution across the fused ring system[4].

-

C7 Substituents (Metabolic Stability): Strongly electron-donating groups at C7 stabilize the oxazinone ring against non-specific nucleophilic attack[2]. By donating electron density through resonance, these groups reduce the partial positive charge on the lactone carbonyl, thereby lowering the background hydrolysis rate in aqueous environments without abolishing target-specific acylation[2].

Experimental Framework: Validating Covalent Inhibition

Because benzoxazinones are slow-binding, reversible covalent inhibitors, standard Michaelis-Menten steady-state kinetics are fundamentally inadequate. Evaluating these compounds requires a self-validating system based on progress curve analysis and stringent controls for background hydrolysis.

Protocol: Kinetic Profiling of Acyl-Enzyme Intermediates

Step 1: Background Hydrolysis Control (Self-Validation)

Causality: Benzoxazinone lactones are susceptible to spontaneous alkaline hydrolysis. Failing to account for this will artificially inflate the apparent

-

Prepare the benzoxazinone inhibitor in assay buffer (e.g., 0.1 M HEPES, pH 7.4).

-

Monitor the spontaneous hydrolysis rate (

) via UV-Vis spectrophotometry (tracking the disappearance of the benzoxazinone absorbance peak, typically ~320-350 nm) prior to enzyme introduction.

Step 2: Continuous Substrate Assay (Progress Curves)

-

Mix the target recombinant serine protease with a specific fluorogenic or chromogenic substrate.

-

Inject the benzoxazinone inhibitor at varying concentrations, ensuring pseudo-first-order conditions (

). -

Continuously monitor product formation over 60–120 minutes. The resulting non-linear progress curves reflect the time-dependent transition from the initial non-covalent Michaelis complex to the covalent acyl-enzyme intermediate.

Step 3: Rapid Dilution Assay for Deacylation (

-

Pre-incubate the enzyme and inhibitor at a high concentration (

) to drive complete acyl-enzyme formation. -

Rapidly dilute the complex 100-fold into a buffer containing a saturating concentration of substrate.

-

Monitor the recovery of enzymatic activity over time. The exponential recovery curve allows for the calculation of the first-order deacylation rate constant (

).

Step-by-step experimental workflow for evaluating acyl-enzyme kinetic parameters.

Quantitative Benchmarks

The precise tuning of the benzoxazinone core has yielded highly potent inhibitors across a diverse array of therapeutic targets, from human inflammatory proteases to bacterial survival factors.

Table 1: Kinetic Parameters of Selected Benzoxazinone Derivatives

| Compound / Substituent | Target Enzyme | Acylation / Inhibition Metric | Deacylation Metric ( |

| 2-(N-benzyl-N-methylamino)-4H-3,1-benzoxazin-4-one | Human Chymase | 53 min | |

| 2-(N-benzyl-N-methylamino)-6-methyl-4H-3,1-benzoxazin-4-one | Human Chymase | 25 min | |

| 2-benzylamino-4H-3,1-benzoxazin-4-one | Cathepsin G | Nanomolar | Partitioned deacylation |

| Compound PD05 | Human Neutrophil Elastase | Rapidly Reversible | |

| Compound BO43 | M. tuberculosis MarP | Covalent Acylation | N/A |

Data synthesized from literature evaluating human chymase[5], cathepsin G[4], human neutrophil elastase[6], and M. tuberculosis MarP[7].

Conclusion

The 4H-3,1-benzoxazin-4-one lactone ring is a highly versatile electrophilic warhead. By understanding the causality between structural substituents and the kinetic rates of acylation and deacylation, drug developers can rationally design inhibitors that act as transient, yet highly potent, covalent modifiers. This scaffold continues to prove its value, offering a tunable platform for targeting elusive serine proteases in viral infections (e.g., HSV-1)[3], bacterial pathogenesis[7], and chronic inflammatory diseases[6].

References

- Computational Studies of Benzoxazinone Derivatives as Antiviral Agents against Herpes Virus Type 1 Protease. nih.gov.

- Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor. ovid.com.

- Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones. nih.gov.

- Target-Based Screen Against a Periplasmic Serine Protease That Regulates Intrabacterial pH Homeostasis in Mycobacterium tuberculosis. nih.gov.

- Benzoxazin-4-ones as novel, easily accessible inhibitors for rhomboid proteases.

- INTRODUCTION: The interaction of 3,1-benzoxazin-4-ones with serine proteases. bu.edu.eg.

- Inhibition of human chymase by 2-amino-3,1-benzoxazin-4-ones. nih.gov.

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. researchgate.net [researchgate.net]

- 3. Computational Studies of Benzoxazinone Derivatives as Antiviral Agents against Herpes Virus Type 1 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of human chymase by 2-amino-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. Target-Based Screen Against a Periplasmic Serine Protease That Regulates Intrabacterial pH Homeostasis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Kinetic Profiling of Benzoxazinone Ring-Opening Reactions

A Technical Guide for Medicinal Chemists and Kineticists

Executive Summary

This guide details the kinetic characterization of 4H-3,1-benzoxazin-4-ones , a privileged scaffold in drug discovery known for inhibiting serine proteases (e.g., Human Leukocyte Elastase, Chymotrypsin). Unlike passive ligands, these compounds act as suicide substrates or alternate substrate inhibitors . Their efficacy hinges on a precise kinetic balance: the benzoxazinone ring must open rapidly upon nucleophilic attack by the enzyme's active site serine (acylation) but form a stable acyl-enzyme complex that resists hydrolysis (deacylation).

This document provides the mechanistic rationale, experimental protocols, and data analysis frameworks required to study these ring-opening events.

Part 1: Mechanistic Foundations

The core reactivity of the 4H-3,1-benzoxazin-4-one scaffold lies in the electrophilicity of the C-4 carbonyl carbon. The fused benzene ring and the cyclic nature create a strained system susceptible to nucleophilic attack.

1.1 The Ring-Opening Pathway

The reaction proceeds via a nucleophilic addition-elimination mechanism.

-

Association: The nucleophile (OH⁻, R-NH₂, or Enzyme-Ser-OH) approaches the C-4 carbonyl.

-

Tetrahedral Intermediate: Formation of a transient anionic species.

-

Ring Scission: The C-O bond cleaves, releasing the internal leaving group (often forming a salicylamide derivative).

1.2 Mechanistic Diagram

The following diagram illustrates the parallel pathways of hydrolysis (background instability) and aminolysis (mimicking enzyme acylation).

Caption: Divergent ring-opening pathways. Drug design aims to maximize Path B (Enzyme Acylation) while minimizing Path A (Hydrolytic Instability).

Part 2: Experimental Protocols

To extract reliable rate constants (

2.1 Reagents and Buffer Preparation

-

Stock Solution: Dissolve the benzoxazinone in dry DMSO or Acetonitrile (MeCN). Final assay concentration is typically 10–50 µM. Avoid protic solvents for stock storage to prevent premature hydrolysis.

-

Buffers:

-

pH 1–3: HCl or Phosphate.

-

pH 4–6: Acetate or MES.

-

pH 7–8: HEPES or Phosphate (physiological relevance).

-

pH 9–11: Carbonate or Borate.

-

-

Ionic Strength (

): Maintain constant

2.2 UV-Vis Spectrophotometric Assay

This protocol measures the disappearance of the benzoxazinone ring or the appearance of the ring-opened product.

Step-by-Step Workflow:

-

Spectral Scanning:

-

Scan the intact benzoxazinone (200–400 nm) in non-hydrolytic solvent.

-

Induce ring opening (add excess NaOH) and scan the product.

-

Selection: Choose a wavelength (

) where the absorbance difference (

-

-

Kinetic Run (Standard Hydrolysis):

-

Pre-incubate 2.97 mL of buffer at 25.0 °C in a quartz cuvette.

-

Inject 30 µL of benzoxazinone stock (initiate reaction).

-

Monitor Absorbance (

) vs. Time ( -

Record the infinity absorbance (

) after 10 half-lives.

-

-

Kinetic Run (Aminolysis/Enzyme Mimic):

-

Vary the concentration of the amine nucleophile (e.g., n-butylamine) while keeping pH constant.

-

This allows separation of the background hydrolysis rate (

) from the aminolysis rate (

-

2.3 Experimental Workflow Diagram

Caption: Standardized workflow for UV-Vis kinetic profiling of benzoxazinone stability and reactivity.

Part 3: Data Analysis & Interpretation[1][2]

3.1 Determining Rate Constants

Under pseudo-first-order conditions, the observed rate constant (

For aminolysis studies,

- : Background hydrolysis rate (y-intercept).

- : Second-order rate constant for aminolysis (slope).

3.2 pH-Rate Profiles

A plot of

-

Acid Catalysis (Low pH): Protonation of the ring nitrogen or carbonyl oxygen activates the electrophile.

-

pH-Independent Plateau: Water attack on the neutral species (or balanced ionization).

-

Base Catalysis (High pH): Direct attack by hydroxide ion (

).

Table 1: Representative Kinetic Parameters for Benzoxazinone Derivatives (Hypothetical data based on typical structure-activity relationships)

| Substituent (C-2) | Interpretation | ||

| -CH3 (Methyl) | ~45 min | Moderate stability; baseline reactivity. | |

| -CF3 (Trifluoromethyl) | < 1 min | Highly activated; rapid acylation but unstable in buffer. | |

| -Ph (Phenyl) | ~90 min | Steric bulk and conjugation stabilize the ring. | |

| -OtBu (Alkoxy) | > 4 hours | Electron donation deactivates the carbonyl (poor inhibitor). |

3.3 Causality in Drug Design

-

Electron Withdrawal (2-position): Groups like

or -

Steric Hindrance (5-position): Substituents here do not affect the initial ring-opening (acylation) but sterically block the approach of water for the hydrolysis of the acyl-enzyme intermediate. This prolongs inhibition (lowers

).

Part 4: References

-

Spencer, R. W., et al. (1986).[1] "Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution."[1][2] Biochemical and Biophysical Research Communications.

-

Hedayatullah, M. (2016). "Synthetic And Biological Profile Of 4H-3,1-Benzoxazin-4-One: A Review." World Journal of Pharmaceutical Research.

-

Teshima, T., et al. (1982). "A new class of heterocyclic serine protease inhibitors.[2] Inhibition of human leukocyte elastase...".[1][2] Journal of Biological Chemistry.

-

Krantz, A., et al. (1990). "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry.

-

Barbosa, F., et al. (2020).[3] "pH effect on stability and kinetics degradation of nitazoxanide in solution." Drug Analytical Research. (Provides relevant protocols for pH-rate profiling of amide/ester-like drugs).

Sources

Methodological & Application

Technical Application Note: Precision Synthesis of 7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one

Abstract & Strategic Overview

The 3,1-benzoxazin-4-one scaffold represents a critical pharmacophore in medicinal chemistry, serving as a potent inhibitor of serine proteases (e.g., human leukocyte elastase) and a versatile intermediate for the synthesis of quinazolinone-based therapeutics (e.g., methaqualone analogs).

This guide details the synthesis of 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one . While the request specifies "from anthranilic acid," scientific integrity dictates a correction: direct chlorination of anthranilic acid does not selectively yield the 4-chloro isomer due to the directing effects of the amino (ortho/para) and carboxyl (meta) groups. Therefore, this protocol utilizes 4-chloroanthranilic acid (2-amino-4-chlorobenzoic acid) as the requisite starting material to ensure regiochemical accuracy.

The synthesis relies on a dehydrative cyclization using acetic anhydride (

Retrosynthetic Logic & Precursor Selection

The Regiochemistry Check

To synthesize the 7-chloro isomer of the benzoxazinone, the chlorine atom must be at the para-position relative to the carboxyl group in the anthranilic acid precursor.

-

Anthranilic Acid (Unsubstituted): Yields unsubstituted 2-methyl-3,1-benzoxazin-4-one.

-

Direct Chlorination Attempt: Chlorination of anthranilic acid typically occurs at the 5-position (para to amino) or 3-position (ortho to amino), yielding 5-chloro or 3,5-dichloro derivatives, not the required 4-chloro isomer.

-

Correct Precursor: 4-Chloroanthranilic acid (CAS: 89-77-0).

Reaction Pathway

The transformation proceeds via a Thermodynamic Cascade :

-

N-Acetylation: Rapid formation of N-acetyl-4-chloroanthranilic acid.

-

Mixed Anhydride Formation: Reaction of the carboxyl group with acetic anhydride.

-

Cyclodehydration: Intramolecular nucleophilic attack of the amide oxygen onto the activated carbonyl, followed by expulsion of acetate.

Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[1][2][3] | Role | Equiv. |

| 4-Chloroanthranilic Acid | 89-77-0 | Limiting Reagent | 1.0 |

| Acetic Anhydride ( | 108-24-7 | Reagent/Solvent | 5.0 - 10.0 |

| Pyridine (Optional) | 110-86-1 | Catalyst | 0.1 |

| n-Hexane / Pet. Ether | 110-54-3 | Wash Solvent | N/A |

| Ethanol (Anhydrous) | 64-17-5 | Recrystallization | N/A |

Step-by-Step Synthesis Procedure

Phase 1: Reaction Setup

-

Equipment: Setup a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube (

) to the top of the condenser to exclude atmospheric moisture (Critical: Benzoxazinones are hydrolytically unstable). -

Charging: Add 4-chloroanthranilic acid (1.71 g, 10 mmol) to the flask.

-

Solvent Addition: Add Acetic Anhydride (10 mL, ~100 mmol) . The solid may not dissolve immediately.[4]

-

Catalysis (Optional): For faster kinetics, add 1-2 drops of dry pyridine.

Phase 2: Cyclization (Reflux)

-

Heating: Heat the mixture gradually to reflux (

oil bath temperature). -

Monitoring: Maintain reflux for 60 minutes .

-

Visual Cue: The suspension should clear to a homogeneous solution (often yellowish/orange) as the N-acetylation and subsequent cyclization occur.

-

-

In-Process Control (IPC): Spot an aliquot on TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material (polar acid) should disappear (

), and the product (non-polar) should appear (

Phase 3: Isolation & Workup

-

Concentration: Remove the excess acetic anhydride under reduced pressure (Rotary Evaporator) at

.-

Note:

has a high boiling point (

-

-

Precipitation: Cool the oily residue to

(ice bath). -

Trituration: Add 20 mL of cold n-hexane or petroleum ether. Stir vigorously for 15 minutes. The product should crystallize as a solid.

-

Filtration: Filter the solid under vacuum (Buchner funnel). Wash the cake 2x with cold hexane to remove traces of acetic acid/anhydride.

Phase 4: Purification

-

Recrystallization: Recrystallize the crude solid from anhydrous ethanol or a mixture of DMF/Ethanol .

-

Drying: Dry the crystals in a vacuum oven at

for 4 hours.-

Target Yield: 75% - 85%

-

Appearance: White to pale yellow needles.

-

Melting Point: Expect range

(Verify against specific isomer literature, as MP varies by substituent position).

-

Mechanistic Visualization

The following diagram illustrates the molecular logic flow from the precursor to the cyclized pharmacophore.

Caption: Sequential mechanistic pathway transforming 4-chloroanthranilic acid into the benzoxazinone scaffold via acetylation and dehydrative cyclization.

Quality Control & Self-Validation (E-E-A-T)

To ensure the protocol was successful, verify the product using these self-validating metrics.

| Analytical Method | Expected Result | Mechanistic Reason |

| IR Spectroscopy | 1750-1770 cm⁻¹ (Strong) | Characteristic lactone C=O stretch. This is significantly higher than the amide C=O (~1650) or acid C=O (~1680) of the starting material. |

| IR Spectroscopy | 1640 cm⁻¹ | C=N stretch of the oxazine ring. |

| 1H-NMR ( | δ ~2.4 ppm (Singlet, 3H) | The methyl group at position 2 ( |

| Solubility Check | Insoluble in water / Soluble in | Benzoxazinones are lipophilic. If the product dissolves in aqueous base ( |

Troubleshooting Guide

-

Problem: Product is a sticky oil/gum.

-

Cause: Residual acetic anhydride or acetic acid.[5]

-

Solution: Triturate repeatedly with cold hexane. If persistent, dissolve in minimal DCM and precipitate with hexane.

-

-

Problem: Low Yield.

-

Cause: Hydrolysis during workup.[4]

-

Solution: Ensure all glassware is dry. Do not use aqueous washes until the anhydride is fully removed.

-

References

-

Osarodion, O. P. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][1,3]–oxazin–4–one. GSC Biological and Pharmaceutical Sciences.

-

ChemicalBook. (n.d.). 2-Methyl-4H-3,1-benzoxazin-4-one Synthesis Protocols.

-

Pattarawarapan, M., et al. (2017).[6] Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones.[6] Synlett.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 708-73-6.

Sources

- 1. Acetic anhydride - Wikipedia [en.wikipedia.org]

- 2. 2-Methyl-4H-3,1-benzoxazin-4-one synthesis - chemicalbook [chemicalbook.com]

- 3. 7-chloro-2-methyl-3,1-benzoxazin-4-one | CAS: 708-73-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. Sciencemadness Discussion Board - anthranilic acid acetylation in various conditions - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. WO1997028118A1 - Process for preparing anthranilic acids - Google Patents [patents.google.com]

- 6. Benzoxazinone synthesis [organic-chemistry.org]

Application and Protocol for the Synthesis of 2,3-Disubstituted-7-chloro-4(3H)-quinazolinones from 7-chloro-2-methyl-3,1-benzoxazin-4-one and Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the protocol for the synthesis of 2,3-disubstituted-7-chloro-4(3H)-quinazolinones through the reaction of 7-chloro-2-methyl-3,1-benzoxazin-4-one with various primary amines. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal and pharmaceutical chemistry due to their wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides a robust, step-by-step methodology, an in-depth discussion of the reaction mechanism, and critical experimental considerations to ensure successful and reproducible outcomes.

Introduction: The Significance of Quinazolinone Scaffolds

The quinazolinone core is a privileged scaffold in drug discovery, forming the structural basis of numerous approved therapeutic agents and clinical candidates.[2][3] Their diverse pharmacological profiles stem from the versatile chemistry of the quinazolinone ring system, which allows for extensive modification and the introduction of various pharmacophoric groups.[4] The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and develop novel therapeutic agents.[5]

One of the most efficient and widely adopted methods for the synthesis of these compounds involves the use of 3,1-benzoxazin-4-one intermediates.[6][7] These precursors readily react with primary amines to yield the desired quinazolinone products in good yields. This application note specifically focuses on the reaction of this compound, a readily accessible starting material, with a range of primary amines to generate a library of 7-chloro-quinazolinone derivatives. The presence of the chloro substituent at the 7-position can significantly influence the biological activity of the final compounds, making this a particularly interesting starting point for drug discovery programs.[8]

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution followed by a dehydrative cyclization. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoxazinone ring. This leads to the opening of the oxazinone ring to form an intermediate N-acylanthranilamide derivative. Subsequent heating promotes an intramolecular cyclization with the elimination of a water molecule to afford the stable 2,3-disubstituted-4(3H)-quinazolinone.

The choice of solvent is critical; polar aprotic solvents like ethanol, n-butanol, or acetic acid are commonly employed as they can effectively solvate the reactants and intermediates.[7] In some cases, the reaction can be performed neat (without solvent) at elevated temperatures. The reaction is typically carried out under reflux conditions to ensure sufficient energy for the cyclization and dehydration steps.

Below is a diagram illustrating the proposed reaction mechanism:

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. rroij.com [rroij.com]

- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d] [1, 3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

Application Notes and Protocols for the Synthesis of Quinazolinones Using 7-Chloro-2-methyl-3,1-benzoxazin-4-one as a Precursor

Introduction: The Enduring Significance of the Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone core is a prominent heterocyclic scaffold that has garnered immense interest from the medicinal chemistry community for decades.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and analgesic properties.[2][3][4][5] The versatility of the quinazolinone ring system, particularly the ease with which substituents can be introduced at various positions, allows for the fine-tuning of its pharmacological profile, making it a "privileged structure" in drug discovery.[5]

One of the most efficient and widely adopted synthetic routes to 2,3-disubstituted-4(3H)-quinazolinones involves the use of 3,1-benzoxazin-4-one intermediates.[3][6] These precursors serve as stable and reactive synthons that readily undergo ring-opening and subsequent recyclization upon reaction with a variety of nucleophiles. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a specific and highly useful precursor, 7-chloro-2-methyl-3,1-benzoxazin-4-one , for the synthesis of a diverse library of quinazolinone derivatives.

The presence of a chloro group at the 7-position and a methyl group at the 2-position of the benzoxazinone precursor offers distinct advantages. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the scaffold and has been associated with enhanced biological activity in the resulting quinazolinones.[5][7] The methyl group at the 2-position is a common feature in many biologically active quinazolinones and provides a key substitution pattern for further derivatization.

This guide will provide a comprehensive overview of the synthesis of the precursor itself, followed by detailed, step-by-step protocols for its conversion into various quinazolinone derivatives. We will delve into the underlying reaction mechanisms, provide insights into experimental choices, and present data in a clear and accessible format to facilitate the seamless adoption of these methodologies in a research setting.

Synthetic Strategy Overview

The general synthetic pathway commences with the acylation of the appropriately substituted anthranilic acid, in this case, 2-amino-4-chlorobenzoic acid, followed by cyclization to form the this compound intermediate. This benzoxazinone is then reacted with a primary amine or other nitrogen nucleophile, which attacks the electrophilic carbonyl carbon, leading to the opening of the oxazinone ring. Subsequent intramolecular cyclization and dehydration yield the final 2,3-disubstituted-4(3H)-quinazolinone.

Figure 1: General workflow for the synthesis of quinazolinones.

Part 1: Synthesis of the Precursor, this compound

The synthesis of the benzoxazinone precursor is a critical first step. A common and effective method involves the reaction of 2-amino-4-chlorobenzoic acid with an acylating agent, such as acetic anhydride, which serves as both the acyl source and the dehydrating agent for the subsequent cyclization.[8]

Protocol 1: Synthesis of this compound

Materials:

-

2-Amino-4-chlorobenzoic acid

-

Acetic anhydride

-

Pyridine (optional, as catalyst)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

Procedure:

-

To a 100 mL round-bottom flask, add 2-amino-4-chlorobenzoic acid (0.01 mol, 1.71 g).

-

Add acetic anhydride (0.03 mol, 2.8 mL) to the flask. A small amount of pyridine can be added as a catalyst.

-

Heat the mixture under reflux with constant stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove any unreacted acetic anhydride and acetic acid.

-

Dry the crude product in a desiccator or a vacuum oven at low heat.

-

Recrystallize the crude product from ethanol to obtain pure white crystals of this compound.

Characterization Data:

| Compound | Molecular Formula | Molecular Weight | Appearance | Melting Point (°C) |

| This compound | C₉H₆ClNO₂ | 195.60 g/mol | White crystals | 145-147 |

Note: Melting points can vary slightly based on purity.

Part 2: Synthesis of Quinazolinone Derivatives

The synthesized this compound is a versatile precursor for a wide array of quinazolinone derivatives. The following protocols detail the synthesis of different classes of quinazolinones by reacting the precursor with various nitrogen nucleophiles.

Protocol 2: Synthesis of 3-Amino-7-chloro-2-methylquinazolin-4(3H)-one

This protocol describes the reaction of the benzoxazinone precursor with hydrazine hydrate to introduce an amino group at the 3-position of the quinazolinone ring. This amino group can then serve as a handle for further derivatization.[2][8]

Materials:

-

This compound

-

Hydrazine hydrate (80% or 99%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

Dissolve this compound (0.01 mol, 1.96 g) in ethanol (30 mL) in a 100 mL round-bottom flask.

-

Add hydrazine hydrate (0.015 mol, 0.75 mL of 80% solution) dropwise to the solution with stirring.

-

Heat the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress using TLC.

-

After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Filter the precipitate and wash with a small amount of cold ethanol.

-

Recrystallize the product from ethanol or a suitable solvent mixture to obtain pure 3-amino-7-chloro-2-methylquinazolin-4(3H)-one.

Figure 2: Synthesis of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one.

Protocol 3: Synthesis of 3-Aryl/Alkyl-7-chloro-2-methylquinazolin-4(3H)-ones

This protocol outlines a general procedure for the synthesis of 2,3-disubstituted quinazolinones by reacting the benzoxazinone precursor with various primary amines.[9]

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, benzylamine, etc.)

-

Glacial acetic acid or pyridine as a solvent and catalyst

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (0.01 mol, 1.96 g) in glacial acetic acid (20 mL).

-

Add the desired primary amine (0.01 mol) to the solution.

-

Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.

-

The solid product that precipitates is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the pure 3-substituted quinazolinone.

Table of Exemplary Synthesized Quinazolinones:

| Starting Amine | Product Name | Recrystallization Solvent |

| Aniline | 7-Chloro-2-methyl-3-phenylquinazolin-4(3H)-one | Ethanol |

| 4-Methoxyaniline | 7-Chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one | Ethanol/DMF |

| Benzylamine | 3-Benzyl-7-chloro-2-methylquinazolin-4(3H)-one | Ethyl acetate |

| 4-Chloroaniline | 7-Chloro-3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one | DMF/Water |

Part 3: Mechanistic Insights and Experimental Rationale

The conversion of 3,1-benzoxazin-4-ones to 4(3H)-quinazolinones is a well-established reaction that proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization-dehydration sequence.

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon (C4) of the benzoxazinone ring. This leads to the opening of the oxazinone ring to form an N-acyl anthranilamide intermediate.

-

Intramolecular Cyclization: The amino group of the anthranilamide intermediate then attacks the amide carbonyl carbon, leading to a tetrahedral intermediate.

-

Dehydration: The tetrahedral intermediate subsequently eliminates a molecule of water to form the stable, aromatic quinazolinone ring system.

The choice of solvent and catalyst is crucial for the success of this reaction. Glacial acetic acid and pyridine are commonly used as they can act as both solvents and catalysts. They facilitate the reaction by protonating the carbonyl oxygen of the benzoxazinone, thereby increasing its electrophilicity and promoting the initial nucleophilic attack.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of quinazolinone derivatives. The protocols detailed in this application note provide a robust and reproducible methodology for researchers in the field of medicinal chemistry and drug discovery. The straightforward nature of these reactions, coupled with the potential for generating diverse chemical libraries, makes this synthetic strategy an attractive approach for identifying novel therapeutic agents based on the privileged quinazolinone scaffold. The characterization of the synthesized compounds can be unequivocally confirmed through spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS).[10]

References

-

Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][2][10]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences. [Link]

-

Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h. [Link]

-

Al-Ostath, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 12(3), 425-434. [Link]

-

Khodarahmi, G., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. DARU Journal of Pharmaceutical Sciences, 20(1), 58. [Link]

-

El-Hashash, M. A. (2014). Use of 2-Ethoxy(4H)-3,1-benzoxazin-4-one as a Precursor for Synthesis of Quinazoline and Quinazolinone Starting Materials. Chemical and Process Engineering Research, 23, 1-13. [Link]

-

Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. ResearchGate. [Link]

-

Synthesis of quinazolinone ring (2-phenyl benzoxazinone). ResearchGate. [Link]

-

El-Faham, A., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]

-

Bollikolla, H. B., & Jonnalagadda, S. B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100863. [Link]

-

Madkour, H. M. F. (2001). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new heterocyclic systems. Journal of Chemical Research, Synopses, (3), 102-104. [Link]

-

Mahato, A., et al. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. Journal of Applicable Chemistry, 6(5), 896-905. [Link]

-

Nefisath, P. M., & Krishnankutty, K. (2016). Synthesis and Characterization of Benzoxazinone Derivatives. International Journal of ChemTech Research, 9(5), 47-51. [Link]

-

Robinson, V. J., & Spencer, R. W. (1988). 13C nuclear magnetic resonance and reactivity of 4H-3,1-benzoxazin-4-ones. Canadian Journal of Chemistry, 66(3), 416-420. [Link]

-

Davoodnia, A., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 549-555. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry, 14(11), 103411. [Link]

-

BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

-

Design, synthesis and antibacterial activities of novel complexes of 3-Amino-2-Methyl-7-Chloro-Quinazolin 4 (3H)-One. [Link]

-

El-Sayed, W. A., et al. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Boletín de la Sociedad Química de México, 5(2), 1-11. [Link]

-

de Oliveira, R. B., et al. (2011). Synthesis and antitumoral evaluation of 7-chloro-4-quinolinylhydrazones derivatives. European Journal of Medicinal Chemistry, 46(11), 5479-5485. [Link]

-

Oktriawan, T., et al. (2026). Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. Journal of Applied Pharmaceutical Science, 16(02), 136-148. [Link]

-

Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 978. [Link]

-

Liu, H., et al. (2023). Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). Acta Pharmaceutica Sinica B, 13(5), 2051-2064. [Link]

-

This compound. PubChem. [Link]

-

Stadlbauer, W., & Kappe, T. (2000). Reactivity of 2‐Methyl‐4H‐3,1‐benzoxazin‐4‐ones and 2‐Methyl‐4H‐pyrido[2,3‐d][2][10]oxazin‐4‐one under Microwave Irradiation Conditions. Journal of Heterocyclic Chemistry, 37(6), 1549-1554. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antitumoral evaluation of 7-chloro-4-quinolinylhydrazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and antibacterial activities of novel complexes of 3-Amino-2-Methyl-7-Chloro-Quinazolin 4 (3H)-One - IP Int J Compr Adv Pharmacol [ijcap.in]

- 9. Synthesis and Characterization of Benzoxazinone Derivatives - ProQuest [proquest.com]

- 10. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d] [1, 3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

Application Note: Rapid and Efficient Synthesis of 7-Chloro-2-methyl-3,1-benzoxazin-4-one via Microwave Irradiation

Abstract & Introduction

3,1-Benzoxazin-4-ones are a privileged class of heterocyclic compounds widely utilized as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] Their derivatives, particularly quinazolinones, exhibit a broad spectrum of biological activities, including antibacterial and analgesic properties.[2] The target molecule, 7-chloro-2-methyl-3,1-benzoxazin-4-one, is a valuable precursor for developing novel bioactive compounds.

Traditionally, the synthesis of these scaffolds involves the cyclodehydration of N-acylanthranilic acids, often requiring prolonged heating with reagents like acetic anhydride.[3][4] These conventional methods can be slow and energy-intensive. Microwave-assisted organic synthesis (MAOS) offers a transformative alternative, leveraging the efficient and uniform heating of polar molecules through dielectric interactions.[5][6] This technology dramatically accelerates reaction rates, increases yields, enhances product purity, and aligns with the principles of green chemistry by minimizing reaction times and energy consumption.[7][8][9]

This application note provides a detailed, field-proven protocol for the rapid synthesis of this compound from 2-amino-4-chlorobenzoic acid and acetic anhydride using a dedicated microwave reactor. We will elucidate the underlying reaction mechanism and provide a step-by-step guide for synthesis, purification, and characterization.

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step, one-pot reaction. The primary amine of 2-amino-4-chlorobenzoic acid is first acylated by acetic anhydride to form the N-acetyl intermediate. Subsequently, an intramolecular cyclodehydration, facilitated by the excess acetic anhydride and elevated temperature, yields the final benzoxazinone ring system.

Overall Reaction:

Caption: Step-by-step workflow for microwave-assisted synthesis.

Characterization and Validation

To ensure the trustworthiness of the protocol, the identity and purity of the synthesized this compound must be confirmed.

| Analysis Technique | Expected Result |

| Appearance | White to off-white crystalline solid |

| Yield | 85-95% |

| Melting Point | ~119 °C [10] |

| FTIR (ATR, cm⁻¹) | Absence of N-H stretches (~3300-3400 cm⁻¹). Presence of C=O stretch (~1760 cm⁻¹), C=N stretch (~1650 cm⁻¹), and C-O stretch (~1157 cm⁻¹). [2] |

| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to the aromatic protons and the methyl group (e.g., ~2.4 ppm for -CH₃). |

| ¹³C NMR (CDCl₃, δ ppm) | Signals for the carbonyl carbon, aromatic carbons, and the methyl carbon. |

Safety Precautions

-

Chemical Hazards: Acetic anhydride is corrosive and a lachrymator. Handle it exclusively within a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. 2-amino-4-chlorobenzoic acid is an irritant.

-

Microwave Reactor Safety: Never use a domestic microwave oven. Only use a dedicated chemical microwave reactor designed to handle pressurized and sealed vessels. Ensure the reaction vial is not filled more than one-third of its total volume to allow for thermal expansion. Always inspect the vial and cap for cracks or defects before use.

Conclusion

This application note details a highly efficient, rapid, and reliable protocol for the synthesis of this compound using microwave-assisted heating. By leveraging the unique advantages of microwave energy, this method drastically reduces reaction times from hours to minutes and provides high yields of the desired product with a simple work-up procedure. This approach is scalable and serves as an excellent green chemistry alternative to conventional synthetic methods, making it highly suitable for applications in research, discovery, and process development.

References

-

MDPI. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5710. Available at: [Link]

-

Sarmiento-Sánchez, J. I., et al. (2016). Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Green Chemistry Letters and Reviews, 9(3), 149-157. Available at: [Link]

-

Bentham Science. (2020). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Current Organic Synthesis, 17(7), 523-543. Available at: [Link]

-

Osarodion, O. P., et al. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][1][11]. GSC Biological and Pharmaceutical Sciences, 11(1), 212-220. Available at: [Link]

-

Taylor & Francis Online. (2016). Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Green Chemistry Letters and Reviews, 9(3), 149-157. Available at: [Link]

-

PMC. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances, 10(25), 14686-14701. Available at: [Link]

-

PMC. (2011). 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2573. Available at: [Link]

-

PMC. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7, 59. Available at: [Link]

-

JOCPR. (2011). Microwave assisted rapid synthesis and biological evaluation of some new azetidinone derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 617-623. Available at: [Link]

-

ResearchGate. (2013). Microwave-assisted one-pot synthesis of benzo[b]o[1][2]xazin-3(4H)-ones via Smiles rearrangement. Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one, 7. Retrieved from ResearchGate. Available at: [Link]

-

Advanced Journal of Chemistry, Section A. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 3(2), 1-10. Available at: [Link]

-

ResearchGate. (2014). 2-Amino-4-chlorobenzoic acid. PDF. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-4-chlorobenzoic acid. Retrieved from PubChem. Available at: [Link]

-

Erciyes University. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(1), 1-24. Available at: [Link]

-

Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. 2(2), 94-104. Available at: [Link]

-

Journal of Scientific and Innovative Research. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. 13(1), 1-6. Available at: [Link]

-

Academia.edu. (1997). Reaction of Anthranilic Acid with Orthoesters: a NewFacile One-pot Synthesis of 2-Substituted4H -3,1-Benzoxazin-4-ones. Retrieved from Academia.edu. Available at: [Link]

-

Semantic Scholar. (2012). Microwave Assisted Synthesis of Some Biologically Active Benzothiazolotriazine Derivatives. Retrieved from Semantic Scholar. Available at: [Link]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. (2020). Microwave Chemistry and its Applications. 12(2), 133-138. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d] [1, 3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 3. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uomosul.edu.iq [uomosul.edu.iq]

- 5. ijrpas.com [ijrpas.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. rjpdft.com [rjpdft.com]

- 10. researchgate.net [researchgate.net]

- 11. eurekaselect.com [eurekaselect.com]

Application Note: Advanced Catalytic Strategies for the Nucleophilic Ring-Opening of 7-Chloro-2-methyl-3,1-benzoxazin-4-one

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Chemical Rationale

7-Chloro-2-methyl-3,1-benzoxazin-4-one (CAS 708-73-6)[1] is a highly versatile, privileged heterocyclic synthon. Structurally, the benzo[d][1,3]oxazin-4-one core contains two highly reactive, partially electropositive sites: the C2 imine carbon and the C4 carbonyl carbon[2]. For downstream drug development—specifically in the synthesis of functionalized quinazolinones, anthranilic acid derivatives, and targeted pharmacophores—selective nucleophilic attack at the C4 position to induce ring-opening is a critical transformation[3].

Without catalytic intervention, ring-opening requires harsh thermal conditions that often lead to undesired degradation, poor atom economy, or premature recyclization. By employing specific catalytic systems (e.g., Lewis acids or non-nucleophilic bases), scientists can selectively lower the activation energy for C4 attack, ensuring high-fidelity conversion to the desired acyclic intermediates[4][5].

Mechanistic Pathways & Catalyst Selection

The susceptibility of the benzoxazinone ring to nucleophilic cleavage is dictated by the conjugated C=N and C=O system[6]. Selecting the correct catalyst depends entirely on the nature of the incoming nucleophile:

-

Base Catalysis (e.g., DBU, Pyridine): Traditionally used for aminolysis or reactions with active methylenes. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) uniquely promotes ring-opening by acting either as a general base to deprotonate the incoming nucleophile or via an N-heterocyclic olefin (NHO) catalytic intermediate that directly activates the cyclic system[5][7].

-

Lewis Acid Catalysis (e.g., AlCl3): Essential for carbon-based nucleophiles (e.g., Friedel-Crafts acylation with arenes). AlCl3 coordinates with the oxazine oxygen/nitrogen, intensely amplifying the electrophilicity of the C4 carbonyl. This allows unactivated aromatic hydrocarbons to attack and form 2-acetamido-4-chlorobenzophenones[4].

Mechanistic pathway of catalytic C4 nucleophilic ring-opening of benzoxazinones.

Quantitative Data: Catalyst Efficacy Comparison

To guide protocol selection, the following table synthesizes the expected performance of various catalytic conditions for the ring-opening of this compound.

| Catalyst System | Nucleophile Type | Temp (°C) | Time (h) | Expected Yield (%) | Primary Mechanism |

| None (Control) | Primary Amine | 110 (Reflux) | 12 - 24 | < 40% | Direct thermal nucleophilic attack |

| Pyridine | Active Methylene | 115 (Reflux) | 6 - 8 | 60 - 70% | General base catalysis[7] |

| DBU (10 mol%) | Primary/Secondary Amine | 60 | 2 - 4 | 85 - 95% | NHO intermediate / Base activation[5] |

| AlCl3 (1.2 eq) | Aromatic Hydrocarbon | 80 | 4 - 6 | 75 - 85% | Lewis acid C4-activation (Friedel-Crafts)[4] |

Experimental Protocols

The following methodologies are designed as self-validating systems. In-Process Controls (IPC) are embedded to ensure the causality of each step is verifiable.

Protocol A: DBU-Catalyzed Aminolysis (Nitrogen Nucleophiles)

Objective: Synthesis of 2-acetamido-4-chloro-N-alkylbenzamides via amine nucleophiles. Causality Note: Anhydrous THF is utilized to prevent competitive hydrolysis of the benzoxazinone ring into 2-acetamido-4-chlorobenzoic acid. DBU is chosen over triethylamine due to its superior ability to form the highly reactive NHO intermediate[5].

-

Preparation: In an oven-dried 50 mL Schlenk flask under N2, dissolve this compound (1.0 mmol, ~195.6 mg)[1] in 10 mL of anhydrous THF.

-

Catalyst Addition: Add DBU (0.1 mmol, 15 µL) to the stirring solution at room temperature.

-

Nucleophile Introduction: Dropwise, add the primary amine (e.g., benzylamine, 1.1 mmol). Self-Validation: The solution should exhibit a mild exotherm and a slight color shift (typically pale yellow to deeper amber), indicating the formation of the activated complex.

-

Incubation: Heat the reaction mixture to 60°C for 2 hours.

-

IPC (In-Process Control): Take a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

-

Validation Metric: The disappearance of the substrate peak (

~196

-

-

Quenching & Isolation: Cool to 0°C and quench with 5 mL of ice-cold saturated

(aq). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous

Protocol B: AlCl3-Catalyzed Friedel-Crafts Ring Opening (Carbon Nucleophiles)

Objective: Synthesis of 2-acetamido-4-chlorobenzophenones via unactivated arenes. Causality Note: Stoichiometric (or slight excess) AlCl3 is required because the Lewis acid coordinates not only with the starting material to initiate the reaction but also strongly complexes with the resulting ketone product, effectively removing the catalyst from the catalytic cycle[4].

-

Preparation: In a rigorously dried round-bottom flask, suspend anhydrous

(1.2 mmol, 160 mg) in 10 mL of the target aromatic hydrocarbon (e.g., anhydrous toluene), which acts as both solvent and nucleophile. -

Substrate Addition: Cool the suspension to 0°C. Slowly add this compound (1.0 mmol, ~195.6 mg) in small portions to manage the exothermic Lewis acid-base complexation.

-

Incubation: Gradually warm the mixture to 80°C and stir for 5 hours.

-

IPC (In-Process Control): Monitor via TLC (Hexanes:EtOAc 7:3).

-

Validation Metric: The starting material (

~0.6) should be completely consumed, replaced by a lower-running spot (

-

-

Quenching & Isolation: Critical Step: Pour the hot reaction mixture carefully over 20 g of crushed ice containing 2 mL of concentrated HCl. This strongly acidic quench is mandatory to break the robust aluminum-ketone complex without driving recyclization. Extract with dichloromethane (3 x 20 mL), wash with water, dry over

, and evaporate.

Step-by-step experimental workflow for high-throughput catalyst screening and validation.

References

- Finetech Industry Limited. "this compound | CAS: 708-73-6 | Chemical Product." Finetech Industry,

- MDPI. "Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance." Molecules,

- J-Stage. "Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates." Chemical and Pharmaceutical Bulletin,

- Wiley Online Library. "Synthesis of Functionalized 4H‐3,1‐Benzoxazines through Chemoselective Reduction of Benzoxazin‐4‐Ones." Journal of Heterocyclic Chemistry,

- University of Mosul. "Chemistry of 4H-3,1-Benzoxazin-4-ones." Int. J. Modern Org. Chem.,

- Semantic Scholar / ARKIVOC. "Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents.

- ResearchGate. "Nucleophilic Ring-Opening of Benzoxazinones by DBU: Some Observations.

Sources

- 1. This compound | CAS: 708-73-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. mdpi.com [mdpi.com]

- 3. uomosul.edu.iq [uomosul.edu.iq]

- 4. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Advanced Protocol: Synthesis of 4(3H)-Quinazolinones via Benzoxazinone Intermediates

Topic: Procedure for Synthesis of 4-quinazolinones via Benzoxazinone Intermediates Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract & Scope

This application note details the synthetic pathway for constructing the 4(3H)-quinazolinone scaffold, a privileged structure in medicinal chemistry known for its EGFR inhibitory, anticonvulsant, and anti-inflammatory properties. Unlike the Niementowski synthesis or metal-catalyzed oxidative cyclizations, the benzoxazinone route offers superior regiocontrol and the ability to introduce diverse substituents at the C-2 and N-3 positions sequentially. This guide provides a validated two-step protocol and a high-throughput microwave-assisted variation, complete with mechanistic insights and troubleshooting parameters.

Scientific Foundation

Medicinal Relevance

The 4(3H)-quinazolinone core is the pharmacophore for numerous approved therapeutics, including Methaqualone (sedative), Rutaecarpine (COX-2 inhibitor), and Idelalisib (PI3K

Mechanistic Pathway